molecular formula C31H33N5O2S B1664840 Amcasertib CAS No. 1129403-56-0

Amcasertib

Cat. No. B1664840
M. Wt: 539.7 g/mol
InChI Key: QDWKGEFGLQMDAM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amcasertib, also known as BBI503, is a kinase inhibitor . It inhibits signaling pathways that regulate the survival of cancer stem cells, resulting in decreased cancer cell growth .


Chemical Reactions Analysis

Amcasertib has been found to exhibit significant antiproliferative effects and induce apoptosis in ovarian cancer and cancer stem cells . It also caused G1 phase arrest and impeded colony formation in MDAH-2774 cells .


Physical And Chemical Properties Analysis

Amcasertib has a molecular weight of 539.69 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cancer Stem Cell Inhibition

Amcasertib is an orally available cancer cell stemness kinase inhibitor with potential antineoplastic activity. It primarily targets and inhibits pathways involved in cancer stem cell survival. By doing so, amcasertib inhibits the growth of cancer stem cells (CSCs) as well as heterogeneous cancer cell growth. CSCs are significant because they are self-replicating cells that can differentiate into various cancer cells and are thought to be responsible for tumor relapse and metastasis (Definitions, 2020).

Technology in Research Environments

While not directly related to amcasertib, it's relevant to note the role of technology in scientific research environments. Technological advancements, like the development and application of drugs such as amcasertib, shape lives significantly. New technologies often evoke a mix of trust and discomfort, particularly when they challenge natural processes. This includes developments in fields like gene therapy and stem cell research. The response to these technologies involves increased attention to the ethical, legal, and social aspects of scientific research, shaping technological trajectories and research processes (Schuurbiers & Fisher, 2009).

Biomedical Research and Drug Discovery

The evolution of biomedical research, particularly in drug discovery, plays a crucial role in developing therapies for diseases with inadequate treatment options. The mission of institutes engaged in biomedical research, like those studying amcasertib, is to discover innovative medicines for diseases such as cancer. This process involves a deep understanding of the disease and the identification of novel therapeutic targets (Kennedy, 2004).

Safety And Hazards

Amcasertib is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Amcasertib holds promise as a potential standalone or combination therapy agent for the treatment of ER-negative ovarian cancer . It has demonstrated the ability to suppress invasion and migration in MDAH-2774 and OCSC cells .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWKGEFGLQMDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amcasertib(BBI503)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amcasertib
Reactant of Route 2
Reactant of Route 2
Amcasertib
Reactant of Route 3
Reactant of Route 3
Amcasertib
Reactant of Route 4
Reactant of Route 4
Amcasertib
Reactant of Route 5
Amcasertib
Reactant of Route 6
Reactant of Route 6
Amcasertib

Citations

For This Compound
66
Citations
H Guler Kara, NP Ozates, A Asik, C Gunduz - Medical Oncology, 2023 - Springer
… The cytotoxicity of Amcasertib was … that Amcasertib exhibited significant antiproliferative effects and induced apoptosis in ovarian cancer and cancer stem cells. Moreover, Amcasertib …
Number of citations: 2 link.springer.com
GM Cote, NG Chau, AI Spira, WJ Edenfield, SA Laurie… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 2 ascopubs.org
BF El-Rayes, DA Richards, AL Cohn, SL Richey… - 2017 - ascopubs.org
… Amcasertib targets multiple serine threonine stemness … level II) in combination with sorafenib and of Amcasertib (Arm 2), … were determined for napabucasin and amcasertib to be safely …
Number of citations: 11 ascopubs.org
GM Cote, WJ Edenfield, SA Laurie, NG Chau… - 2017 - ascopubs.org
… , amcasertib inhibits Nanog and other cancer stemness pathways. A phase I clinical trial of amcasertib … Amcasertib was administered orally, once or twice daily, in continuous 28-day …
Number of citations: 7 ascopubs.org
SDT Bektaş, U Trakya - academia.edu
… In recent phase 1b/2 studies have shown that STAT3 inhibitor Napabucasin(BBI608) and Nanog inhibitor Amcasertib(BBI503) may help to stimulation of tumor dormancy. …
Number of citations: 2 www.academia.edu
MB Sonbol, DH Ahn, T Bekaii-Saab - Biomedicines, 2019 - mdpi.com
… In a phase 1 trial, amcasertib was given to 26 patients with advanced solid … amcasertib monotherapy at 20 mg to 500 mg total daily. Most patients (N = 35, 75%) received amcasertib at …
Number of citations: 32 www.mdpi.com
C Huang, X Ma, M Wang, H Cao - Current Drug Delivery, 2023 - ingentaconnect.com
Background: Molecular targeted therapies are the most important type of medical treatment for GIST, but the development of GIST drugs and their targets have not been summarized. …
Number of citations: 3 www.ingentaconnect.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… Amcasertib, a PDGFRα inhibitor and cancer stemness kinase inhibitor, is used to treat hepatocellular carcinoma and cholangiocarcinoma in phase II trials (74). Different from …
Number of citations: 28 www.frontiersin.org
T Kida, HA Rogoff, CJ Li - Cancer Research, 2017 - AACR
Cancer stem cells (CSCs) are considered to play an important role in cancer therapy resistance, metastasis, and recurrence. Wnt/β-catenin is one of key signaling pathways that confer …
Number of citations: 1 aacrjournals.org
SL Tran, Y Furuta, C Zhu, A Yang, X Sun, HA Rogoff… - Cancer Research, 2017 - AACR
In recent years evidence has accumulated in support of the cancer stem cell (CSC) model in cancer chemotherapy resistance, highlighting the urgency and necessity of identifying CSC …
Number of citations: 1 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.